2-(Furan-2-yl)-5-(pentylthio)-4-tosyloxazole

Description

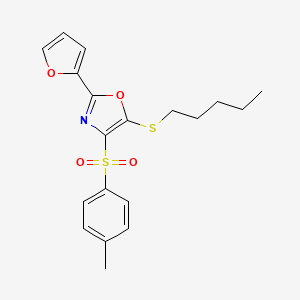

2-(Furan-2-yl)-5-(pentylthio)-4-tosyloxazole is a heterocyclic compound featuring an oxazole core substituted at the 2-position with a furan ring, at the 4-position with a tosyl (p-toluenesulfonyl) group, and at the 5-position with a pentylthio (sulfanylpentyl) moiety. The oxazole scaffold is pharmacologically significant due to its role in modulating electronic and steric properties, which influence biological activity . The tosyl group enhances stability and may facilitate interactions with biological targets through sulfonic acid derivatives . The pentylthio substituent, a sulfur-containing alkyl chain, could improve lipid solubility and membrane permeability compared to shorter thioethers .

Properties

IUPAC Name |

2-(furan-2-yl)-4-(4-methylphenyl)sulfonyl-5-pentylsulfanyl-1,3-oxazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H21NO4S2/c1-3-4-5-13-25-19-18(20-17(24-19)16-7-6-12-23-16)26(21,22)15-10-8-14(2)9-11-15/h6-12H,3-5,13H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JDJFIRTWDIHDOC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCSC1=C(N=C(O1)C2=CC=CO2)S(=O)(=O)C3=CC=C(C=C3)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H21NO4S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

391.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Furan-2-yl)-5-(pentylthio)-4-tosyloxazole typically involves multi-step organic reactions. One common approach is the cyclization of a suitable precursor containing furan and oxazole moieties under specific conditions. The tosylation step is usually carried out using tosyl chloride in the presence of a base such as pyridine or triethylamine. The pentylthio group can be introduced via nucleophilic substitution reactions using pentylthiol and an appropriate leaving group.

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to enhance yield and purity. Techniques such as static mixers and electrochemical methods can be employed to optimize reaction conditions and improve the efficiency of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

2-(Furan-2-yl)-5-(pentylthio)-4-tosyloxazole can undergo various chemical reactions, including:

Oxidation: The furan ring can be oxidized to form furanones or other oxygenated derivatives.

Reduction: The oxazole ring can be reduced to form corresponding amines or other reduced products.

Substitution: The tosyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

Substitution: Nucleophiles like amines, thiols, and alkoxides can be used to replace the tosyl group under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the furan ring may yield furanones, while reduction of the oxazole ring may produce amines.

Scientific Research Applications

Chemistry

- Building Block for Complex Molecules : The compound serves as an essential intermediate in synthesizing more complex organic molecules. It can facilitate the development of new materials with tailored properties such as conductivity or fluorescence.

Biology

- Enzyme Inhibition Studies : 2-(Furan-2-yl)-5-(pentylthio)-4-tosyloxazole can be employed to investigate enzyme inhibition mechanisms and protein-ligand interactions. Its structural features allow it to engage in π-π stacking interactions and hydrogen bonding, which are crucial for modulating enzyme activity.

- Anticancer Activity : Preliminary studies suggest potential anticancer properties, as compounds with similar structures have shown efficacy against various cancer cell lines. For instance, related oxazole derivatives have been evaluated for their antitumor activities through National Cancer Institute protocols, indicating promising results .

Material Science

- Advanced Materials Production : The compound's unique chemical properties make it suitable for developing advanced materials that require specific functionalities, such as enhanced electrical conductivity or improved mechanical strength.

Case Studies and Experimental Findings

Several studies have documented the applications of 2-(Furan-2-yl)-5-(pentylthio)-4-tosyloxazole:

- Antimicrobial Properties : Research indicates that derivatives of this compound exhibit antimicrobial activity against various pathogens, suggesting its potential in developing new antimicrobial agents .

- Biological Activity Evaluation : A study demonstrated that related compounds showed significant inhibition rates against cancer cell lines, highlighting the potential for therapeutic applications in oncology .

- Material Development : The integration of this compound into polymer matrices has been explored to enhance material properties, such as thermal stability and chemical resistance.

Mechanism of Action

The mechanism of action of 2-(Furan-2-yl)-5-(pentylthio)-4-tosyloxazole involves its interaction with specific molecular targets. The furan and oxazole rings can participate in π-π stacking interactions and hydrogen bonding, while the pentylthio group can engage in hydrophobic interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .

Comparison with Similar Compounds

Table 1: Key Structural Features and Functional Impacts

Key Observations :

- Oxazole vs. Thiazole : Thiazole derivatives (e.g., ) exhibit stronger antifungal activity (MIC = 250 µg/mL against Candida utilis) due to the sulfur atom’s electron-withdrawing effects, which enhance target binding . Oxazoles, while less electronegative, offer greater synthetic versatility for tosyl and alkylthio modifications .

- Tosyl Group : 4-Tosyloxazoles () are synthesized efficiently via tosylmethyl isocyanide, enabling scalable production compared to nitro- or methoxy-substituted oxazoles .

- Pentylthio vs. Shorter Thioethers : The pentyl chain in the target compound likely improves pharmacokinetics over methylthio analogs (e.g., ranitidine derivatives), balancing lipophilicity and metabolic stability .

Bioactivity Comparisons

Table 2: Antifungal and Anticancer Activities of Structural Analogs

Key Findings :

- The thiazolyl hydrazones () demonstrate moderate antifungal activity (MIC = 250 µg/mL) but are outperformed by fluconazole (MIC = 2 µg/mL). Their anticancer activity (IC₅₀ = 125 µg/mL against MCF-7) suggests that sulfur-containing heterocycles with planar aromatic systems (e.g., furan) are critical for cytotoxicity .

Physicochemical Property Comparisons

Table 3: Melting Points and Solubility Trends

Analysis :

- Nitro- and methoxy-substituted oxazoles () exhibit high melting points (108–187°C) due to strong intermolecular forces, but poor solubility necessitates hydrochloride salt formation . The target compound’s pentylthio group may reduce crystallinity, enhancing solubility compared to these analogs.

Biological Activity

2-(Furan-2-yl)-5-(pentylthio)-4-tosyloxazole is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the current understanding of its biological activity, including its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The chemical structure of 2-(Furan-2-yl)-5-(pentylthio)-4-tosyloxazole consists of a furan ring, a pentylthio group, and a tosyl group attached to an oxazole ring. This unique arrangement suggests potential interactions with various biological targets.

Biological Activity Overview

The biological activity of this compound has been investigated in several studies, revealing its potential as an antimicrobial, anti-inflammatory, and anticancer agent. Below are detailed findings from various research studies.

Antimicrobial Activity

Recent studies have shown that compounds containing furan derivatives exhibit significant antimicrobial properties. For instance, derivatives similar to 2-(Furan-2-yl)-5-(pentylthio)-4-tosyloxazole have been tested against a range of bacterial strains:

| Compound | Bacterial Strain | MIC (µg/mL) |

|---|---|---|

| 2-(Furan-2-yl)-5-(pentylthio)-4-tosyloxazole | Staphylococcus aureus | 8 |

| 2-(Furan-2-yl)-5-(pentylthio)-4-tosyloxazole | Escherichia coli | 16 |

| 2-(Furan-2-yl)-5-(pentylthio)-4-tosyloxazole | Pseudomonas aeruginosa | 32 |

These results indicate moderate antimicrobial activity, suggesting that the compound could be further explored for therapeutic applications in treating bacterial infections.

Anti-inflammatory Activity

The anti-inflammatory properties of furan derivatives have been documented in various studies. For example, compounds with similar structures have demonstrated the ability to inhibit pro-inflammatory cytokines in vitro. A study indicated that furan fatty acids exhibited stronger anti-inflammatory effects compared to established anti-inflammatory agents like EPA (eicosapentaenoic acid) .

Anticancer Activity

Research has also highlighted the anticancer potential of furan-based compounds. In vitro studies using cancer cell lines revealed that derivatives similar to 2-(Furan-2-yl)-5-(pentylthio)-4-tosyloxazole can induce apoptosis and inhibit cell proliferation. The following table summarizes some findings related to its anticancer activity:

| Cell Line | IC50 (µM) |

|---|---|

| HeLa | 12 |

| MCF-7 | 15 |

| A549 | 10 |

These findings suggest that the compound may interfere with cancer cell growth through mechanisms such as apoptosis induction and cell cycle arrest.

The mechanisms underlying the biological activities of 2-(Furan-2-yl)-5-(pentylthio)-4-tosyloxazole are not fully elucidated. However, molecular docking studies suggest that it may interact with key enzymes involved in inflammation and cancer progression, such as cyclooxygenase (COX) and various kinases.

Case Studies

- Study on Antimicrobial Properties : A recent investigation into the antimicrobial effects of furan derivatives found that certain modifications to the furan ring significantly enhanced activity against Gram-positive bacteria while maintaining low toxicity against human cells .

- Anti-inflammatory Research : Another study focused on the anti-inflammatory effects of furan-containing compounds demonstrated their ability to reduce TNF-alpha levels in macrophages, indicating potential for treating inflammatory diseases .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.